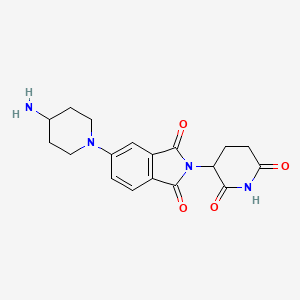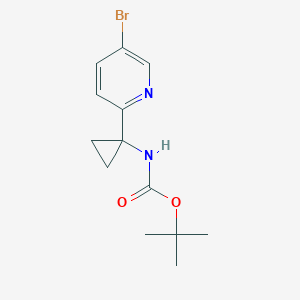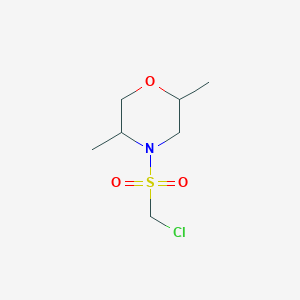
(1-Methoxybutan-2-yl)(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methoxybutan-2-yl)(methyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a methoxy group (–OCH₃) attached to the butane chain, along with a methyl group (–CH₃) attached to the nitrogen atom. The structure of this compound makes it a secondary amine, which means the nitrogen atom is bonded to two carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxybutan-2-yl)(methyl)amine can be achieved through various methods. One common approach involves the alkylation of secondary amines. For instance, the reaction between (1-Methoxybutan-2-yl)amine and methyl iodide under basic conditions can yield this compound. The reaction typically requires a solvent such as acetonitrile and a base like sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Methoxybutan-2-yl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amides.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the methoxy or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of amides or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new amines with different alkyl groups.
Applications De Recherche Scientifique
(1-Methoxybutan-2-yl)(methyl)amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Methoxybutan-2-yl)(methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its methoxy and methyl groups influence its reactivity and binding affinity to specific targets, modulating biological pathways and effects.
Comparaison Avec Des Composés Similaires
(1-Methoxybutan-2-yl)amine: Lacks the methyl group on the nitrogen atom.
(1-Methoxybutan-2-yl)ethylamine: Contains an ethyl group instead of a methyl group on the nitrogen atom.
(1-Methoxybutan-2-yl)propylamine: Contains a propyl group instead of a methyl group on the nitrogen atom.
Uniqueness: (1-Methoxybutan-2-yl)(methyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H15NO |
|---|---|
Poids moléculaire |
117.19 g/mol |
Nom IUPAC |
1-methoxy-N-methylbutan-2-amine |
InChI |
InChI=1S/C6H15NO/c1-4-6(7-2)5-8-3/h6-7H,4-5H2,1-3H3 |
Clé InChI |
DRJVQAUDBQZQRC-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(7-Methoxynaphthalen-2-YL)oxy]methyl}-N-methyl-N-(prop-2-EN-1-YL)-1,3-oxazole-4-carboxamide](/img/structure/B13483967.png)






![3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13484007.png)
![1-[3-Bromo-4-(3-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13484012.png)
![1H,2H,3H,4H-benzo[h]quinoline hydrochloride](/img/structure/B13484014.png)




